molecular formula C28H45N2NaO15S2 B14487040 Sodium;methyl prop-2-enoate;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;2-(2-methylprop-2-enoyloxy)ethyl 3-oxobutanoate CAS No. 65665-47-6

Sodium;methyl prop-2-enoate;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;2-(2-methylprop-2-enoyloxy)ethyl 3-oxobutanoate

Cat. No.: B14487040
CAS No.: 65665-47-6
M. Wt: 736.8 g/mol
InChI Key: LUVJBAMAAJWNFC-UHFFFAOYSA-M
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Description

The compound “Sodium;methyl prop-2-enoate;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;2-(2-methylprop-2-enoyloxy)ethyl 3-oxobutanoate” is a complex chemical entity that combines several functional groups, including acrylate, sulfonate, and ester groups

Chemical Reactions Analysis

Types of Reactions

    Polymerization: The acrylate groups in the compound can undergo free radical polymerization to form polymers.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.

    Substitution: Nucleophiles like amines or thiols can be used.

Major Products

    Polymers: Formed from the polymerization of acrylate groups.

    Acids and Alcohols: Resulting from the hydrolysis of ester groups.

    Substituted Compounds: Formed from nucleophilic substitution reactions.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

    Polymerization: The vinyl groups undergo free radical polymerization, leading to the formation of long polymer chains.

    Biological Interactions: In biomedical applications, the sulfonate groups can interact with biological molecules, enhancing biocompatibility and functionality.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its combination of acrylate, sulfonate, and ester groups, providing a versatile platform for various chemical reactions and applications.

Properties

CAS No.

65665-47-6

Molecular Formula

C28H45N2NaO15S2

Molecular Weight

736.8 g/mol

IUPAC Name

sodium;methyl prop-2-enoate;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;2-(2-methylprop-2-enoyloxy)ethyl 3-oxobutanoate

InChI

InChI=1S/C10H14O5.2C7H13NO4S.C4H6O2.Na/c1-7(2)10(13)15-5-4-14-9(12)6-8(3)11;2*1-4-6(9)8-7(2,3)5-13(10,11)12;1-3-4(5)6-2;/h1,4-6H2,2-3H3;2*4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);3H,1H2,2H3;/q;;;;+1/p-1

InChI Key

LUVJBAMAAJWNFC-UHFFFAOYSA-M

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)CC(=O)C.CC(C)(CS(=O)(=O)O)NC(=O)C=C.CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.COC(=O)C=C.[Na+]

Origin of Product

United States

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